![molecular formula C7H9FN2O2S B1304192 [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine CAS No. 832714-48-4](/img/structure/B1304192.png)

[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

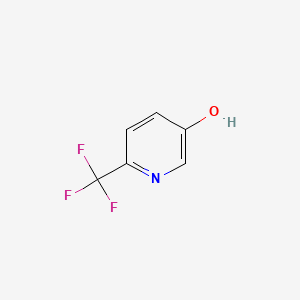

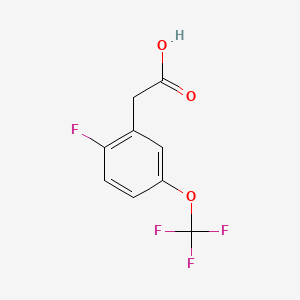

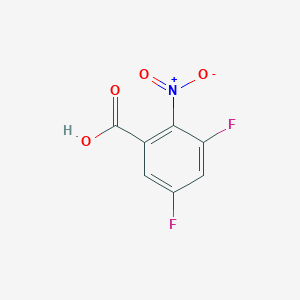

The compound [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine is a derivative of hydrazine, where the hydrazine moiety is attached to a fluorinated aromatic ring that also contains a methylsulfonyl group. This structure suggests potential biological activity, as hydrazine derivatives are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related sulfonyl hydrazine compounds has been described in the literature. For instance, a four-component reaction involving aryldiazonium tetrafluoroborates, sulfur dioxide, 1,2-dibromoethane, and hydrazines has been reported to yield 2-arylsulfonyl hydrazones under metal-free conditions . Although the specific synthesis of this compound is not detailed, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

While the exact molecular structure of this compound is not provided, related compounds have been studied. For example, the crystal structure of a cyclic sulfonimidoyl fluoride was determined, showcasing the potential for detailed structural analysis of sulfonyl-containing compounds . This suggests that X-ray crystallography could be a valuable tool in elucidating the structure of this compound.

Chemical Reactions Analysis

Hydrazine derivatives can participate in various chemical reactions due to their nucleophilic nature. The synthesis of 2-(4-fluorophenylsulfonyl) ethylamine via Gabriel synthesis involves substitution, oxidation, and hydrazine reactions . This indicates that this compound could also undergo similar reactions, potentially leading to a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. Sulfonyl hydrazines are generally stable under a variety of conditions and can be manipulated through chemical reactions to yield different functional groups . The presence of the fluorine atom and the methylsulfonyl group would influence the compound's polarity, solubility, and reactivity.

Scientific Research Applications

1. Chemical Sensing and Environmental Monitoring

[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine derivatives have been utilized in the development of fluorescent probes for detecting chemicals in environmental and biological samples. A ratiometric fluorescent probe using dicyanoisophorone as the fluorescent group was designed to specifically sense hydrazine, a chemical closely related to this compound, through an intramolecular charge transfer pathway. This probe has applications in environmental monitoring and biological imaging, demonstrating low cytotoxicity, reasonable cell permeability, and a large Stokes shift, making it suitable for quantitative determination in environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).

2. Synthesis of Antimicrobial Agents

Hydrazine derivatives, including those structurally similar to this compound, have been used in the synthesis of various heterocyclic compounds with potential antimicrobial properties. For instance, 3-chloro-4-fluoro phenyl hydrazine, a compound sharing some structural features with this compound, was synthesized and used to produce Schiff's bases and thiazolidin-4-ones, which were further modified and evaluated for their antimicrobial activities (Dinnimath et al., 2011). Similarly, another study synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety suitable for antimicrobial applications (Darwish et al., 2014).

3. Antitumor and COX-2 Inhibitory Activity

Compounds structurally related to this compound have been synthesized and evaluated for their potential antitumor activities and cyclooxygenase (COX-2) inhibitory properties. For example, derivatives of 2,3-diarylpyrazines and quinoxalines with 4-sulfamoyl/methylsulfonyl-phenyl pharmacophores demonstrated selective COX-2 inhibitory activity, and some showed promising in vivo activity in animal models of inflammation (Singh et al., 2004).

Mechanism of Action

Target of Action

Related compounds, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds have shown selective inhibition towards cyclooxygenase-2 (COX-2) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

Related compounds have been found to inhibit cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Related compounds have been found to affect the cyclooxygenase pathway . By inhibiting COX-2 enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Result of Action

Related compounds have shown anti-inflammatory activity by inhibiting cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

properties

IUPAC Name |

(2-fluoro-4-methylsulfonylphenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOKDEPCDHCNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382255 |

Source

|

| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832714-48-4 |

Source

|

| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)

![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)